N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that features a piperidine ring and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Methoxymethylation: The piperidine intermediate is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Thiadiazole Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: Finally, the methoxymethyl piperidine intermediate is coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form such as a thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols or other reduced forms of the thiadiazole ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3,4-thiadiazol-2-amine: Lacks the methyl group on the thiadiazole ring.
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2-amine: Has an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxymethyl group on the piperidine ring and the methyl group on the thiadiazole ring can influence its pharmacokinetic properties and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS/c1-9-14-15-10(17-9)13-7-11(8-16-2)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOYDQHVIYUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2(CCNCC2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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